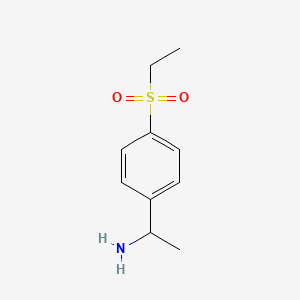
1-(4-Ethylsulfonylphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Ethylsulfonylphenyl)ethanamine is a derivative of ethylamine where the ethyl group is further modified with a sulfonyl functional group attached to a phenyl ring. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, which results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine is achieved through a Gabriel synthesis starting from ethanolammonia, involving substitution, oxidation, hydrazine, and acidification steps . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would consist of an ethylamine backbone with a sulfonyl group attached to a phenyl ring at the para position. The presence of the sulfonyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The stereochemistry of the compound would also be an important factor to consider, as seen in the synthesis of chiral amines .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl and amino groups. The sulfonyl group is typically a good leaving group, which could facilitate nucleophilic substitution reactions. The amino group could engage in various reactions, such as the formation of imines or participation in reductive amination processes. The compound's reactivity could be explored further by examining the reactions of similar sulfonyl-containing amines .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines with sulfonyl substituents. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the amino group, and a relatively high boiling point due to the presence of the sulfonyl group. The compound's optical properties could also be of interest, especially if chiral centers are present, as demonstrated by the optical resolution of related compounds .
科学的研究の応用
Pyrolysis and Decomposition Studies
- Chemical Decomposition Pathways: A computational study explored the decomposition mechanisms of ethylamine, related to the family of compounds including 1-(4-Ethylsulfonylphenyl)ethanamine. It investigated the pyrolysis of second-stage cracking products and found that 1,3-proton shift is a probable pathway for the decomposition of ethanimine, a component structurally related to this compound (Almatarneh et al., 2016).
Applications in Drug Synthesis
- Synthesis of Antiamoebic Agents: N-substituted ethanamines, a group to which this compound belongs, have been used in synthesizing chalcones showing antiamoebic activity. This research highlights the potential of such compounds in medicinal chemistry (Zaidi et al., 2015).
- Role in Creating Apremilast: A study described the synthesis of Apremilast, an oral medication for psoriasis, where a similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, was used. This suggests the relevance of structurally similar compounds in pharmaceutical synthesis (Shan et al., 2015).
Synthesis of Diverse Compounds
- Diverse Compound Synthesis: A rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles led to the formation of various compounds, including ethanamine derivatives. This process underscores the versatility of ethanamine structures in chemical synthesis (Wang et al., 2015).
Metal-Free Chemical Reactions
- Metal-Free Cycloaddition Reactions: Research demonstrated a metal-free direct [2+2] cycloaddition reaction using ethanamine derivatives, showcasing an innovative approach in organic synthesis without the need for metals (Alcaide et al., 2015).
Antioxidant Activity Studies
- Antioxidant Properties: A study on new trisubstituted triazoles derived from ethanamine showed significant antioxidant activities. This suggests the potential of ethanamine derivatives in developing antioxidants (Sancak et al., 2012).
Safety and Hazards
生化学分析
Biochemical Properties
1-(4-Ethylsulfonylphenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression . This modulation can result in altered cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions can also result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological changes, while doses outside this range have little to no effect.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cofactors such as NADH and FADH2 is also crucial for its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization within the cell can determine the compound’s specific effects on cellular processes.
特性
IUPAC Name |
1-(4-ethylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBAIJATAJPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

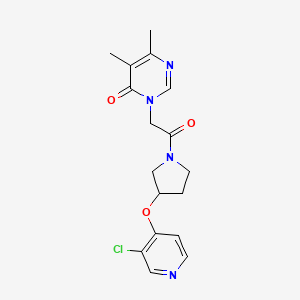
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)




![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)
![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

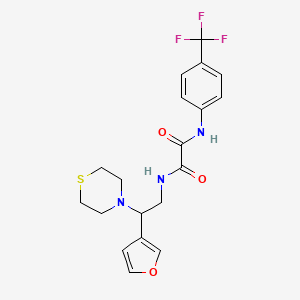
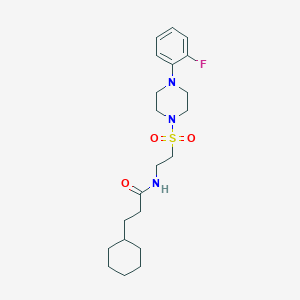
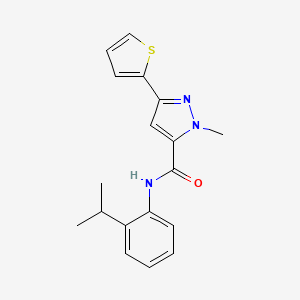
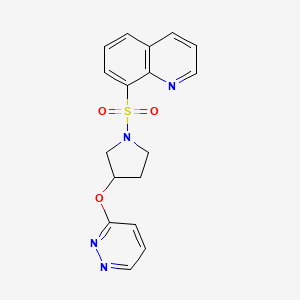
![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)